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This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpyrazole (CAS No. 930-36-9), a key heterocyclic compound utilized in pharmaceutical

and agrochemical research. The data presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a

foundational resource for researchers, scientists, and professionals in drug development for the

unequivocal identification and characterization of this molecule.

Molecular Structure and Properties
1-Methylpyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen

atoms, with a methyl group substituted on one of the nitrogen atoms.[1] Its molecular formula is

C₄H₆N₂, with a molecular weight of 82.10 g/mol .[1] It typically appears as a colorless to pale

yellow liquid.[1]

Molecular Structure of 1-Methylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-Methylpyrazole by

providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data
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The proton NMR spectrum of 1-Methylpyrazole exhibits distinct signals for the three aromatic

protons and the methyl group protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 Triplet 1H H4

~7.3 Doublet 1H H3

~6.2 Doublet 1H H5

~3.8 Singlet 3H -CH₃

Note: Predicted

values based on

typical chemical shifts

for similar

compounds.

Experimental values

may vary depending

on the solvent and

other conditions.[1]

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

~138 C3

~129 C5

~105 C4

~39 -CH₃

Note: Predicted values based on typical

chemical shifts for similar compounds.[1]
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Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylpyrazole displays characteristic absorption bands corresponding

to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Bond Vibration

~3100-3000 C-H stretching (aromatic)

~2950-2850 C-H stretching (aliphatic, -CH₃)

~1600-1450 C=C and C=N stretching (aromatic ring)

~1450-1350 C-H bending (-CH₃)

Data derived from typical IR absorption regions

for the specified functional groups.[1]

Mass Spectrometry (MS)
Mass spectrometry of 1-Methylpyrazole provides information about its molecular weight and

fragmentation pattern, aiding in its structural confirmation. The molecular ion peak (M⁺) is

typically observed at m/z = 82.[1] A common fragmentation involves the loss of a hydrogen

atom, primarily from the methyl group.[1][2]

m/z Relative Intensity (%) Assignment

82 ~100 [M]⁺ (Molecular Ion)

81 ~80 [M-H]⁺

54 ~40 [M-H-HCN]⁺

53 ~20 [C₃H₃N]⁺

41 ~30 [C₂H₃N]⁺

Note: Relative intensities are

approximate and can vary

based on the instrument and

conditions.
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate characterization.

General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

1-Methylpyrazole Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Spectral Processing

Structural Elucidation

Click to download full resolution via product page

General Spectroscopic Analysis Workflow

NMR Spectroscopy Protocol
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of 1-Methylpyrazole in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover a range of approximately -1 to 10 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate Fourier transformation and phase correction.

Integrate all peaks and reference the chemical shifts to TMS.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover a range of approximately 0 to 150 ppm.

A sufficient number of scans and a relaxation delay (e.g., 1-2 seconds) should be used to

obtain a clear spectrum of all carbon signals.

IR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of 1-Methylpyrazole between two KBr or NaCl plates.

ATR: Apply a small amount of the liquid sample directly onto the Attenuated Total

Reflectance (ATR) crystal.

Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and

H₂O absorptions.

Identify the characteristic absorption bands for the functional groups present.
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Mass Spectrometry Protocol
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) for sample introduction.

Sample Preparation: Prepare a dilute solution of 1-Methylpyrazole (e.g., 1 mg/mL) in a

volatile organic solvent such as methanol or dichloromethane.

Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

Use a standard electron energy of 70 eV for ionization.

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200

amu.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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